Gadofosveset is classified as a gadolinium-based contrast agent. It is synthesized from gadolinium, a rare earth element, and fosveset, a chelating agent that stabilizes the gadolinium ion. The compound's chemical structure allows it to effectively bind to proteins in the bloodstream, which is crucial for its function as a contrast agent during MRI procedures. Gadofosveset was first approved for clinical use in Europe in 2008 but was discontinued in 2017 due to regulatory issues related to safety and efficacy.
The synthesis of gadofosveset involves several key steps:
Gadofosveset has a complex molecular structure characterized by its chelation of gadolinium with fosveset. The molecular formula is C33H44N3O14P.Gd, with a molecular weight of approximately 793.6 g/mol. The structure features multiple functional groups that facilitate its interaction with human serum albumin, enhancing its effectiveness as a contrast agent.
This structure enables gadofosveset to exhibit strong binding affinity to serum proteins, which is essential for its application in medical imaging .
Gadofosveset undergoes several types of chemical reactions:
Gadofosveset operates by binding reversibly to endogenous serum albumin within the bloodstream. This binding increases the vascular residence time of the compound, allowing for prolonged imaging capabilities compared to non-protein binding agents. The interaction enhances the magnetic resonance relaxivity of gadofosveset, effectively shortening the T1 relaxation time of nearby water protons.
As a result, there is an increase in signal intensity during MRI scans, providing clearer images of blood vessels and enhancing diagnostic accuracy .
Relevant analyses indicate that gadofosveset maintains its structural integrity while providing effective contrast enhancement during MRI procedures .
Gadofosveset has been primarily used in medical imaging applications:
Despite being discontinued from clinical use, gadofosveset remains significant in research contexts for understanding vascular dynamics and improving imaging techniques .
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.: 26532-22-9
CAS No.: 990-73-8
CAS No.: 54061-45-9